1-Benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid is a chemical compound with the molecular formula and a molecular weight of approximately 335.36 g/mol. It is classified under the category of dihydropyridines, which are known for their diverse biological activities, particularly in medicinal chemistry. This compound is identified by its CAS number 875779-49-0 and has been the subject of various studies due to its potential applications in pharmaceuticals and organic synthesis .
The synthesis of 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid can be achieved through several methods, including:
The specific conditions for these reactions often include solvents such as methanol or ethanol, and catalysts like p-toluenesulfonic acid or Lewis acids to facilitate the reaction. The purity of synthesized compounds is typically confirmed using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
1-Benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid can participate in various chemical reactions typical for dihydropyridines:
These reactions are often facilitated by specific reagents and conditions tailored to achieve high yields and selectivity.
The mechanism of action for 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid primarily relates to its interaction with biological systems, particularly in cardiovascular pharmacology. Dihydropyridines are known calcium channel blockers that inhibit calcium influx into cells, leading to vasodilation and decreased blood pressure.
Research indicates that these compounds modulate calcium channels through binding at specific sites on voltage-gated calcium channels, impacting muscle contraction and neurotransmitter release .
1-Benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid has several scientific applications:
This compound exemplifies the versatility and importance of dihydropyridines in both medicinal chemistry and organic synthesis.
The 1,4-dihydropyridine (1,4-DHP) core emerged as a privileged scaffold in medicinal chemistry following the serendipitous discovery of nifedipine’s vasodilatory properties in the 1960s. This calcium channel blocker established the 1,4-DHP motif as a critical pharmacophore for cardiovascular therapeutics, specifically targeting L-type voltage-gated calcium channels (VGCCs). The symmetrical 4-aryl substitution pattern in early 1,4-DHPs like nifedipine provided a foundation for chemical optimization, but limitations in selectivity and metabolism drove the development of dissymmetrical derivatives. Over decades, strategic modifications at the N1, C3, C4, C5, and C6 positions revealed profound influences on conformational stability, target engagement, and pharmacokinetic profiles. The integration of dicarboxylic acid functionalities—replacing traditional ester groups—represented a significant evolution aimed at enhancing water solubility and hydrogen-bonding capacity for interactions with biological targets beyond calcium channels. This progression underscores the scaffold’s adaptability in addressing diverse disease pathways, including neurological disorders and oxidative stress modulation [8].
Dissymmetrical substitution at the N1 and C4 positions of the 1,4-DHP ring fundamentally alters the molecule’s electronic distribution, three-dimensional conformation, and biological interactions. The introduction of a benzyl group at N1 and a phenyl ring at C4—as seen in 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid—creates a chiral plane that enhances stereoselective binding to target proteins. This asymmetry disrupts the C2 symmetry common in early 1,4-DHPs, leading to several advantages:
Table 1: Pharmacological Implications of Substituents in 1,4-DHP Derivatives
Position | Benzyl Group (N1) | Phenyl Group (C4) |
---|---|---|
Steric Effect | Moderate bulk (~72 ų volume) | Planar rigidity |
Electronic Effect | Inductive donation (+I) | Resonance withdrawal (−R) |
Biological Impact | Enhanced blood-brain barrier penetration | π-π stacking with aromatic residues |
The 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylic acid scaffold exemplifies a "privileged structure" due to its versatile pharmacophore capable of interacting with multiple biological targets through:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1